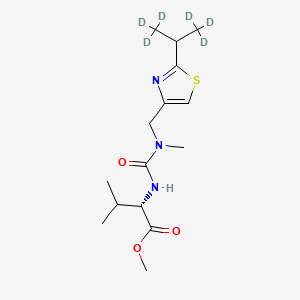
Ritonavir metabolite-L-valine methyl ester-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir metabolite-L-valine methyl ester-d6 is a derivative of ritonavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. This compound is a labeled metabolite, which means it is used in scientific research to study the pharmacokinetics and metabolism of ritonavir. The “d6” in its name indicates that it is deuterated, meaning six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification helps in tracking the compound in biological systems using techniques like mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir metabolite-L-valine methyl ester-d6 involves several steps, starting from the parent compound, ritonavir. The process typically includes the esterification of L-valine with methanol in the presence of a catalyst, followed by the introduction of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterated compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ritonavir metabolite-L-valine methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ritonavir metabolite-L-valine methyl ester-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of ritonavir and its derivatives.
Biology: To investigate the metabolic pathways and biological effects of ritonavir in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ritonavir, aiding in the development of more effective antiretroviral therapies.
Industry: To develop and optimize the production processes for ritonavir and its derivatives.
Wirkmechanismus
The mechanism of action of ritonavir metabolite-L-valine methyl ester-d6 involves its interaction with the cytochrome P450 enzyme system, particularly CYP3A4. This interaction inhibits the metabolism of ritonavir, leading to increased plasma concentrations of the drug. The compound also affects other molecular targets and pathways involved in the metabolism and elimination of ritonavir.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: Another antiviral compound used in combination with ritonavir to treat COVID-19.
Lopinavir: An antiretroviral drug similar to ritonavir, used in combination therapies for HIV treatment.
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness
Ritonavir metabolite-L-valine methyl ester-d6 is unique due to its deuterated nature, which allows for precise tracking and analysis in biological systems. This property makes it invaluable in pharmacokinetic studies and drug development research.
Eigenschaften
Molekularformel |
C15H25N3O3S |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3 |
InChI-Schlüssel |
WMOQPDKCUZISQT-SFPWFBRZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)


![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




